Cas no 61403-29-0 (Acetamide, N-(2-ethynylphenyl)-)
Acetamide, N-(2-ethynylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, N-(2-ethynylphenyl)-
- N-(2-ethynylphenyl)acetamide
- N-(2-ethynyl-phenyl)-acetamide
- EN300-743909
- 61403-29-0
- SCHEMBL3048096
- RQGNSKOYEKUEED-UHFFFAOYSA-N
- N-acetyl-2-ethynylaniline
- DTXSID10437424
-
- Inchi: 1S/C10H9NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h1,4-7H,2H3,(H,11,12)
- InChI Key: RQGNSKOYEKUEED-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=CC=CC=1C#C
Computed Properties
- Exact Mass: 159.06847
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
Acetamide, N-(2-ethynylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-743909-0.05g |
N-(2-ethynylphenyl)acetamide |
61403-29-0 | 95% | 0.05g |
$202.0 | 2024-05-23 | |
| Enamine | EN300-743909-0.1g |
N-(2-ethynylphenyl)acetamide |
61403-29-0 | 95% | 0.1g |
$301.0 | 2024-05-23 | |
| Enamine | EN300-743909-0.25g |
N-(2-ethynylphenyl)acetamide |
61403-29-0 | 95% | 0.25g |
$431.0 | 2024-05-23 | |
| Enamine | EN300-743909-0.5g |
N-(2-ethynylphenyl)acetamide |
61403-29-0 | 95% | 0.5g |
$679.0 | 2024-05-23 | |
| Enamine | EN300-743909-1.0g |
N-(2-ethynylphenyl)acetamide |
61403-29-0 | 95% | 1.0g |
$871.0 | 2024-05-23 | |
| Enamine | EN300-743909-2.5g |
N-(2-ethynylphenyl)acetamide |
61403-29-0 | 95% | 2.5g |
$1707.0 | 2024-05-23 | |
| Enamine | EN300-743909-5.0g |
N-(2-ethynylphenyl)acetamide |
61403-29-0 | 95% | 5.0g |
$2525.0 | 2024-05-23 | |
| Enamine | EN300-743909-10.0g |
N-(2-ethynylphenyl)acetamide |
61403-29-0 | 95% | 10.0g |
$3746.0 | 2024-05-23 | |
| 1PlusChem | 1P01CAC7-50mg |
ACETAMIDE, N-(2-ETHYNYLPHENYL)- |
61403-29-0 | 95% | 50mg |
$303.00 | 2024-04-22 | |
| 1PlusChem | 1P01CAC7-100mg |
ACETAMIDE, N-(2-ETHYNYLPHENYL)- |
61403-29-0 | 95% | 100mg |
$434.00 | 2024-04-22 |
Acetamide, N-(2-ethynylphenyl)- Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Acetamide, N-(2-ethynylphenyl)-
Acetamide, N-(2-ethynylphenyl)- (CAS No. 61403-29-0): A Comprehensive Overview
The compound Acetamide, N-(2-ethynylphenyl)-, also identified by its CAS registry number 61403-29-0, is an organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its ethynylphenyl group attached to an acetamide moiety, which imparts distinctive chemical properties and reactivity. Recent studies have highlighted its potential applications in drug design, polymer synthesis, and as a precursor for advanced materials.
Recent research has focused on the synthesis and characterization of Acetamide, N-(2-ethynylphenyl)-. Scientists have explored various synthetic pathways to optimize its production, including the use of transition metal catalysts and organocopper reagents. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-tech applications. The compound's ability to undergo further functionalization has been a key area of investigation, with researchers demonstrating its utility in constructing complex molecular architectures.
In the realm of materials science, Acetamide, N-(2-ethynylphenyl)- has shown promise as a building block for advanced polymers and coatings. Its ethynyl group provides opportunities for cross-linking and network formation, which are critical for developing high-performance materials with tailored mechanical and thermal properties. Studies published in leading journals have demonstrated its potential in creating lightweight composites and flexible electronics.
The biological activity of Acetamide, N-(2-ethynylphenyl)- has also been a subject of interest. Researchers have investigated its interactions with various enzymes and cellular pathways, revealing potential therapeutic applications. For instance, preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for drug development in the treatment of chronic inflammatory diseases.
In terms of environmental impact, recent assessments have focused on the biodegradation and toxicity profiles of Acetamide, N-(2-ethynylphenyl)-. These studies aim to ensure that its production and application do not pose significant risks to ecosystems or human health. Results indicate that under specific conditions, the compound can undergo microbial degradation, reducing its environmental footprint.
The commercial availability of Acetamide, N-(2-ethynylphenyl)- has expanded due to increased demand from both academic and industrial sectors. Suppliers now offer this compound in various purities and quantities to meet the needs of researchers working on diverse projects ranging from fundamental chemistry to applied material science.
In conclusion, Acetamide, N-(2-ethynylphenyl)- (CAS No. 61403-29-0) stands out as a versatile compound with a wide range of potential applications. Its unique chemical structure continues to inspire innovative research across multiple disciplines, positioning it as a valuable tool in modern chemistry and materials science.
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